4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1556216-36-4
VCID: VC6407628
InChI: InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14)
SMILES: CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174

4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid

CAS No.: 1556216-36-4

Cat. No.: VC6407628

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid - 1556216-36-4

Specification

CAS No. 1556216-36-4
Molecular Formula C9H8N2O3
Molecular Weight 192.174
IUPAC Name 4-hydroxy-1-methylindazole-6-carboxylic acid
Standard InChI InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14)
Standard InChI Key BJFLDJZPVCRZIL-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O

Introduction

Chemical Identity and Structural Features

4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds featuring a fused benzene and pyrazole ring. Key structural and physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 4-Hydroxy-1-methyl-1H-indazole-6-carboxylic Acid

PropertyValue
CAS Number1556216-36-4
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
DensityNot Available (N/A)
Melting PointN/A
Boiling PointN/A
SolubilityLikely polar due to -COOH and -OH groups

The carboxylic acid at position 6 and hydroxyl group at position 4 enhance hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes and receptors . The methyl group at position 1 contributes to steric stabilization, potentially improving metabolic stability compared to unsubstituted indazoles .

Synthetic Routes and Methodologies

While no dedicated synthesis for 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid has been reported, analogous indazole carboxylates are typically synthesized via cyclization, palladium-catalyzed coupling, or functional group interconversion . For example:

Cyclization of Hydrazine Derivatives

Indazoles are often prepared by cyclizing hydrazine derivatives with carbonyl compounds. A plausible route involves reacting 3-amino-4-hydroxybenzoic acid with methylhydrazine under acidic conditions to form the indazole core, followed by methylation at position 1 .

Transition Metal-Catalyzed Reactions

Palladium-mediated cross-coupling reactions could introduce substituents at specific positions. For instance, Suzuki-Miyaura coupling might install aryl groups at position 6 before oxidation to the carboxylic acid .

Post-Functionalization

Carboxylic acid groups are frequently introduced via hydrolysis of nitriles or esters. Methyl ester precursors, such as 1-methyl-1H-indazole-6-carboxylate, could be hydrolyzed under basic conditions to yield the target compound .

CompoundTargetActivity (IC₅₀)Reference
CFI-400945PLK4<10 nM
Compound 82aPim-1/Pim-2/Pim-30.4/1.1/0.4 nM
Compound 102FGFR130.2 ± 1.9 nM
Compound 119ERK1/220/7 nM

Antitumor Activity

Indazole carboxylates are potent kinase inhibitors. For example, CFI-400945, a (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative, inhibits Polo-like kinase 4 (PLK4) at nanomolar concentrations and shows efficacy in colon cancer models . The carboxylic acid group in 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid may similarly coordinate with kinase ATP-binding sites.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Compounds like 102 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide) inhibit FGFR1 with IC₅₀ values of ~30 nM . The presence of a carboxylic acid at position 6 in the target compound suggests potential for analogous interactions with FGFRs.

ERK and IDO1 Modulation

Indazole derivatives also target extracellular signal-regulated kinases (ERK) and indoleamine 2,3-dioxygenase 1 (IDO1). Compound 119 inhibits ERK1/2 with IC₅₀ values of 20 and 7 nM, while 120 suppresses IDO1 (IC₅₀ = 5.3 μM) . The hydroxyl and carboxylic acid groups in 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid could enhance binding to these enzymes’ active sites.

Physicochemical and Pharmacokinetic Considerations

The compound’s solubility and permeability are influenced by its ionizable groups. The carboxylic acid (pKa ~4–5) and hydroxyl group (pKa ~10) render it water-soluble at physiological pH, but may limit blood-brain barrier penetration. Methylation at position 1 could reduce first-pass metabolism by cytochrome P450 enzymes, improving oral bioavailability compared to unmethylated analogs .

Applications in Drug Discovery

4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid serves as a versatile scaffold for designing:

  • Kinase Inhibitors: Analogous to pazopanib hybrids, which dual-target HDACs and VEGFR .

  • Anticancer Agents: Potential use in combination therapies with existing chemotherapeutics.

  • Anti-Inflammatory Drugs: IDO1 inhibition could modulate immune responses in autoimmune diseases .

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